molecular formula C5H12ClNO2S B2919374 N-Ethyl-N-propylsulfamoyl chloride CAS No. 627887-40-5

N-Ethyl-N-propylsulfamoyl chloride

Cat. No.: B2919374
CAS No.: 627887-40-5
M. Wt: 185.67
InChI Key: SJDHZVOGPGPHDH-UHFFFAOYSA-N
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Description

N-Ethyl-N-propylsulfamoyl chloride is a sulfamoyl chloride derivative characterized by the presence of ethyl and propyl substituents on the nitrogen atoms of the sulfamoyl group. Its molecular weight is 241.59 g/mol, as reported in the Enamine Ltd. catalogue . The compound’s reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the steric effects of its alkyl chains.

Properties

IUPAC Name

N-ethyl-N-propylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-3-5-7(4-2)10(6,8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHZVOGPGPHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627887-40-5
Record name N-ethyl-N-propylsulfamoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-propylsulfamoyl chloride can be synthesized through the reaction of N-ethyl-N-propylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

N-ethyl-N-propylamine+Chlorosulfonic acidN-Ethyl-N-propylsulfamoyl chloride+Hydrogen chloride\text{N-ethyl-N-propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} N-ethyl-N-propylamine+Chlorosulfonic acid→N-Ethyl-N-propylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound readily reacts with nucleophiles, leading to the substitution of the chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-propylsulfamide and hydrogen chloride.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction can occur under both acidic and basic conditions, with the latter being more common in laboratory settings.

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

    Hydrolysis: The primary products are N-ethyl-N-propylsulfamide and hydrogen chloride.

Scientific Research Applications

N-Ethyl-N-propylsulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonamide linkage formation.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Ethyl-N-propylsulfamoyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This property makes it valuable in modifying molecules to enhance their stability and functionality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Ethyl-N-propylsulfamoyl chloride with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Not specified 241.59 Not available Ethyl and propyl substituents
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride C₄H₄ClF₄NO₂S Not reported 1934807-93-8 Fluorinated pyrrolidine ring
3,3-Difluorocyclopentane-1-sulfonyl chloride C₅H₇ClF₂O₂S 204.62 1309433-75-7 Difluorinated cyclopentane ring
N-(Cyclopropylmethyl)-N-ethylsulfamoyl chloride C₆H₁₂ClNO₂S Not reported Not available Cyclopropylmethyl substituent
Key Observations:

Substituent Effects: The ethyl-propyl combination in the main compound provides moderate steric bulk compared to the cyclopropylmethyl group in N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride . The latter’s cyclopropyl ring introduces strain and rigidity, which may affect synthetic accessibility or stability.

Molecular Weight Trends :

  • This compound has a higher molecular weight (241.59 g/mol) than 3,3-difluorocyclopentane-1-sulfonyl chloride (204.62 g/mol), reflecting differences in alkyl chain length and fluorine content .

Physicochemical and Reactivity Insights

  • Electron-Withdrawing Groups : Fluorinated compounds (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) likely exhibit stronger electron-withdrawing effects, accelerating reactions such as nucleophilic acyl substitutions. In contrast, the main compound’s alkyl groups may stabilize intermediates through hyperconjugation .
  • Collision Cross-Section (CCS) Data: For N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, predicted CCS values (e.g., 141.9 Ų for [M+H]+) suggest distinct mass spectrometry profiles compared to non-cyclopropyl analogs, aiding in analytical differentiation .

Functional Analogues

  • 2-(N-Isopropyl-N-methylamino)ethyl chloride (CAS 4261-68-1) is a hydrochloride salt with an aminoethyl chloride backbone.

Biological Activity

N-Ethyl-N-propylsulfamoyl chloride is a sulfonamide derivative that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as a sulfamoyl chloride , which is known for its ability to inhibit certain enzymes and receptors involved in inflammatory processes. The compound is believed to interact with proteins through the formation of covalent bonds, affecting their activity and stability. This interaction is critical in modulating inflammatory responses and has implications for treating various diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anti-inflammatory Effects : The compound has been shown to inhibit the activation of the NLRP3 inflammasome, a critical component in the inflammatory response. By blocking this pathway, it reduces the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .
  • Enzyme Inhibition : this compound exhibits inhibitory effects on enzymes like butyrylcholinesterase (BChE). This inhibition can be beneficial in conditions where the regulation of acetylcholine levels is crucial, such as in neurodegenerative diseases .

1. In Vivo Studies on Inflammatory Models

A study investigating the effects of sulfonamide derivatives, including this compound, demonstrated significant reductions in inflammation markers in mouse models of acute myocardial infarction (AMI). The results indicated that these compounds could effectively modulate inflammatory pathways, leading to improved outcomes in treated subjects .

2. Enzyme Reactivation Studies

Research on the reactivation of BChE inhibited by various sulfonamide derivatives revealed that this compound showed a slower reactivation rate compared to other compounds. This property highlights its potential utility in developing therapies for conditions characterized by cholinergic dysfunction .

Table 1: Biological Activity Summary

Activity Mechanism Outcome
Anti-inflammatoryInhibition of NLRP3 inflammasomeReduced IL-1β secretion
Enzyme inhibitionInhibition of BChEModulation of cholinergic signaling
Protective effectsInteraction with inflammatory pathwaysImproved outcomes in AMI models

Table 2: Comparative Reactivation Rates

Compound Reactivation Rate (%) Time (hours)
This compound<10%24
RivastigmineSlow (<10%)24
EMCCRapid (>90%)1

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